

Technical Support Center: In Vivo Toxicity of CC-214-2 in Mice

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Compound of Interest

Compound Name: CC214-2

Cat. No.: B15621954

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Disclaimer: Despite a comprehensive search of publicly available scientific literature, detailed quantitative data regarding the in vivo toxicity of CC-214-2 in mice, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), is not available. The information that is accessible primarily focuses on the compound's efficacy as an mTOR kinase inhibitor in preclinical cancer models. One study notes its use in a PC3 prostate cancer xenograft model at doses up to 100 mg/kg.

Without specific toxicity data, it is not possible to create a detailed technical support center with quantitative data tables and specific troubleshooting guides as requested. The following sections provide a general framework and the type of information that would be included in such a resource, based on standard practices for preclinical toxicology studies of mTOR inhibitors.

Frequently Asked Questions (FAQs)

This section would typically address common questions researchers might have before and during their in vivo toxicity studies with CC-214-2.

General Questions:

- What is the mechanism of action of CC-214-2? CC-214-2 is a selective, orally available inhibitor of mTOR kinase. It blocks signaling from both mTORC1 and mTORC2 complexes.

- What are the known on-target effects of mTOR inhibitors that might be observed in vivo? Inhibition of mTOR can lead to effects on cell growth, proliferation, and metabolism. Common on-target effects observed with mTOR inhibitors include hyperglycemia, hyperlipidemia, and immunosuppression.
- What is the recommended vehicle for in vivo administration of CC-214-2 in mice? The specific vehicle used in preclinical studies is not detailed in the available literature. For poorly soluble compounds, common vehicles include solutions with DMSO, PEG, or Tween 80, or suspensions in agents like carboxymethylcellulose (CMC). It is crucial to conduct vehicle toxicity studies in parallel.

Troubleshooting Guides:

This section would provide guidance on how to address specific issues that might arise during an in vivo study.

Observed Issue	Potential Cause	Troubleshooting Steps
Unexpected Mortality	- Acute toxicity at the administered dose.- Vehicle toxicity.- Improper administration (e.g., esophageal rupture during gavage).	- Review dose-range finding study data.- Conduct a vehicle-only toxicity study.- Ensure proper training and technique for the route of administration.
Significant Weight Loss (>15-20%)	- Compound-related toxicity (e.g., gastrointestinal toxicity).- Reduced food and water intake.- Dehydration.	- Monitor food and water consumption daily.- Consider dose reduction or less frequent dosing schedule.- Provide supportive care (e.g., supplemental hydration, palatable diet).- Perform clinical chemistry and hematology to assess organ function.
Skin Lesions or Rash	- A known class effect of some mTOR inhibitors.	- Document the onset, progression, and characteristics of the lesions.- Consider dermatological evaluation and supportive care.- Evaluate if the finding is dose-dependent.
Elevated Blood Glucose	- On-target effect of mTOR inhibition (disruption of insulin signaling).	- Monitor blood glucose levels regularly.- Evaluate the time course and dose-dependency of hyperglycemia.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of toxicology studies. The following outlines a general protocol for an acute in vivo toxicity study in mice.

Acute Oral Toxicity Study (General Protocol)

- Animal Model:
 - Species: *Mus musculus* (e.g., C57BL/6 or BALB/c strain)
 - Age: 6-8 weeks
 - Sex: Both males and females (housed separately)
 - Acclimatization: Minimum of 7 days before the start of the study.
- Dosing:
 - Route of Administration: Oral gavage (or as specified).
 - Dose Levels: A range of doses, including a vehicle control group. Dose selection should be based on preliminary dose-range finding studies.
 - Dosing Volume: Typically 5-10 mL/kg, adjusted for the animal's body weight.
 - Frequency: Single dose.
- Observations and Measurements:
 - Mortality and Clinical Signs: Observe animals for mortality, and signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for 14 days.
 - Body Weight: Record body weight just before dosing and at least weekly thereafter.
 - Food and Water Consumption: Monitor daily.
- Terminal Procedures (Day 14):
 - Blood Collection: Collect blood via cardiac puncture or other appropriate method for hematology and clinical chemistry analysis.
 - Necropsy: Perform a complete gross necropsy on all animals.
 - Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, thymus, brain).

- Histopathology: Collect and preserve major organs and any gross lesions in 10% neutral buffered formalin for histopathological examination.

Visualizations

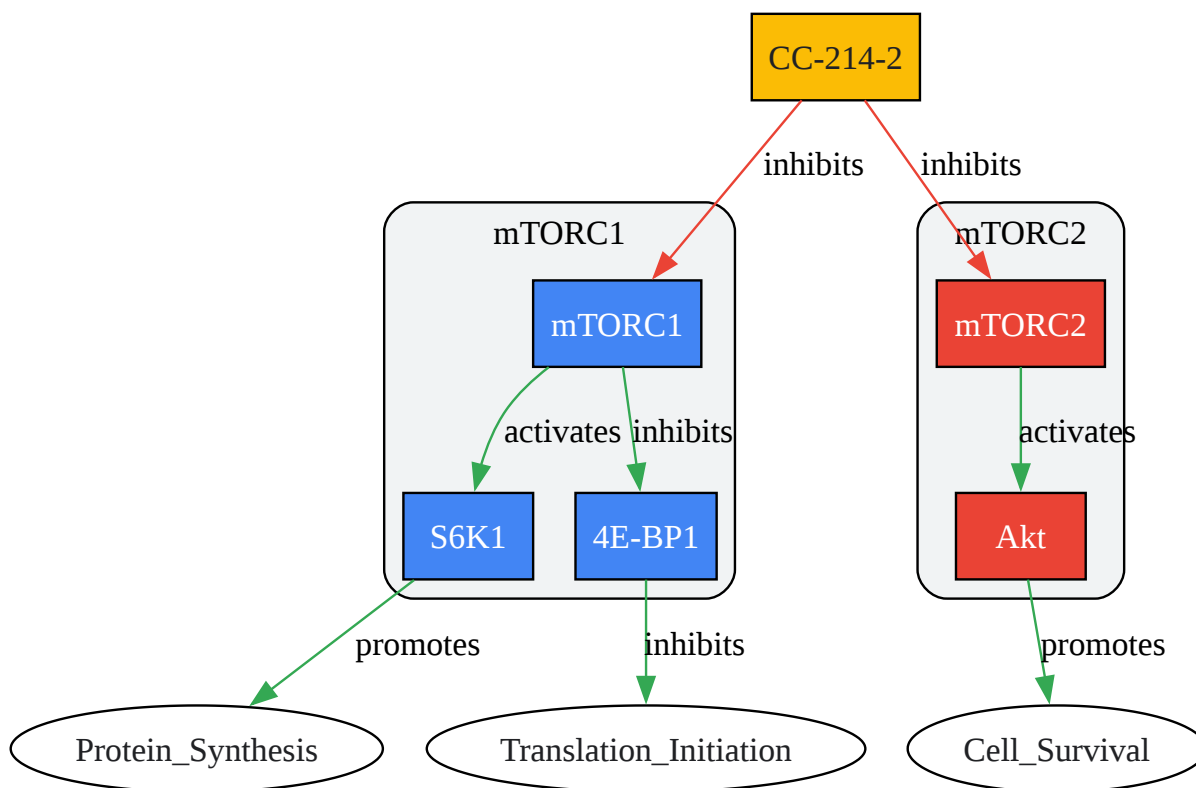
Logical Workflow for an In Vivo Toxicity Study



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Caption: A generalized workflow for conducting an in vivo toxicity study in mice.

Signaling Pathway of CC-214-2



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Caption: Simplified mTOR signaling pathway showing inhibition by CC-214-2.

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